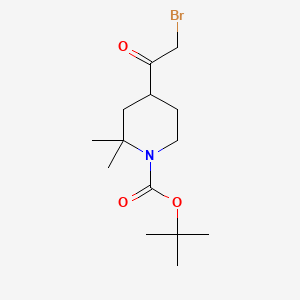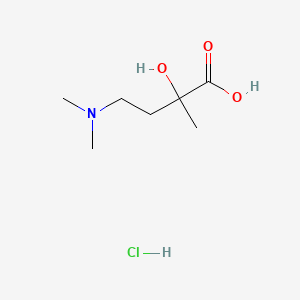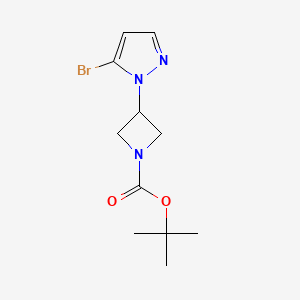
2-Amino-3-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC Standard InChI is: InChI=1S/C8H9NO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H,10,11) .
- This compound is also known as m-Toluic acid, 2-amino- and 3-Methyl-2-aminobenzoic acid .
2-Amino-3-(methylthio)benzoic acid: has the chemical formula C₈H₉NO₂ with a molecular weight of approximately 151.16 g/mol .
Preparation Methods
Synthetic Routes: The synthetic routes for 2-Amino-3-(methylthio)benzoic acid involve the introduction of an amino group onto a methylthio-substituted benzoic acid. Specific methods may vary, but common synthetic approaches include nucleophilic substitution or condensation reactions.
Reaction Conditions: These reactions typically occur under mild conditions, using appropriate reagents and solvents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: 2-Amino-3-(methylthio)benzoic acid can undergo various reactions, including
Common Reagents: Reagents like oxidizing agents (e.g., potassium permanganate) and nucleophiles (e.g., ammonia) are relevant.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug development.
Industry: Limited industrial applications, but its derivatives could find use.
Mechanism of Action
- The exact mechanism of action for 2-Amino-3-(methylthio)benzoic acid remains an area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other aminobenzoic acids, such as anthranilic acid and 2-aminobenzoic acid, share structural similarities.
Uniqueness: The methylthio substitution sets it apart from related compounds.
Remember that this compound’s applications and properties are still being explored, and further research is needed to fully understand its potential.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-amino-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H9NO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
ASZLPNJQAZBHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)





